5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole
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Overview
Description
5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole is a brominated aromatic organic compound characterized by the presence of methoxy groups and a bromine atom on its benzene ring. This compound is part of the benzo[d][1,3]dioxole family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole typically involves the bromination of 4,6-dimethoxybenzo[d][1,3]dioxole. The reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce corresponding alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biological systems and as a precursor for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole is similar to other brominated benzo[d][1,3]dioxole derivatives, such as 5-Bromobenzo[d][1,3]dioxole and 4-Bromo-6-methoxybenzo[d][1,3]dioxole. These compounds share structural similarities but differ in the position and number of substituents on the benzene ring. The unique combination of bromine and methoxy groups in this compound gives it distinct chemical and biological properties compared to its analogs.
Comparison with Similar Compounds
5-Bromobenzo[d][1,3]dioxole
4-Bromo-6-methoxybenzo[d][1,3]dioxole
3-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole
This comprehensive overview provides a detailed understanding of 5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-4,6-dimethoxy-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-11-5-3-6-8(14-4-13-6)9(12-2)7(5)10/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVRJTVBSSTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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